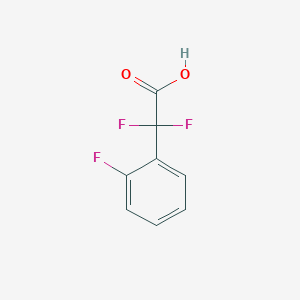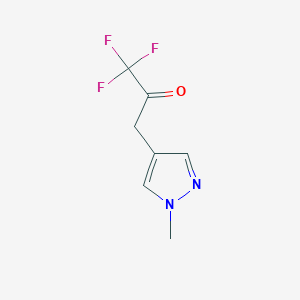
1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one
Descripción general
Descripción
1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 . It is used in the synthesis of various bioactive small molecules .
Synthesis Analysis
The synthesis of related compounds involves condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent. During acylation, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .Molecular Structure Analysis
The molecular structure of this compound includes a total of 19 bonds. There are 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aliphatic), and 1 Triazole .Chemical Reactions Analysis
Pyrazole-bearing compounds, including this compound, are known for their diverse pharmacological effects . They are used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and in the synthesis of 4-carboxamide derivatives acting as antifungal agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C7H7F3N2O), molecular weight (192.14), and structure . More specific properties such as melting point, boiling point, and density were not found in the retrieved documents.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : This compound is involved in the synthesis of new biheterocyclic compounds and other trifluoromethylated heterocycles. These compounds are characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry for their structural analysis (Malavolta et al., 2014), (Flores et al., 2018), (Jones et al., 1996).
pH Measurement Applications : Certain trifluoromethyl heterocycles synthesized using this compound have potential applications in measuring pH in biological media. This is particularly significant for 19F NMR spectroscopy, where the determination of pKa values of these compounds offers valuable insights (Jones et al., 1996).
Regiospecific Synthesis : The compound is used in the regiospecific synthesis of pyrazoles, demonstrating its utility in creating specific molecular structures with high precision. This process is important in the field of medicinal chemistry and drug development (Martins et al., 2012).
Antimicrobial Properties : Some derivatives of this compound have been evaluated for their in vitro antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Chundawat et al., 2016).
Ligand in Metal Complexes : It serves as a ligand in the formation of copper(II) chloride adducts. The crystalline structures of these adducts have been analyzed, providing insights into their potential applications in fields like catalysis or material science (Bonacorso et al., 2003).
Synthesis of Pyrazolones : This compound is used in the environmentally benign synthesis of fluorinated pyrazolone derivatives. These derivatives have been explored for their antimicrobial activity, indicating their significance in pharmaceutical applications (Shelke et al., 2007).
Safety and Hazards
Direcciones Futuras
Pyrazole derivatives, including 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
The primary targets of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania and plasmodium .
Pharmacokinetics
Its potent in vitro and in vivo activities suggest that it has favorable pharmacokinetic properties .
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicits better inhibition effects against Plasmodium berghei .
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(1-methylpyrazol-4-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-12-4-5(3-11-12)2-6(13)7(8,9)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJAFTUGQISHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



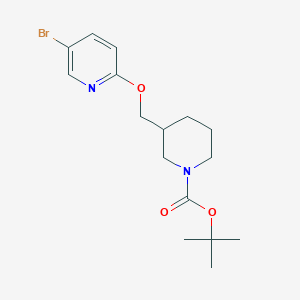
![{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428321.png)
![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)
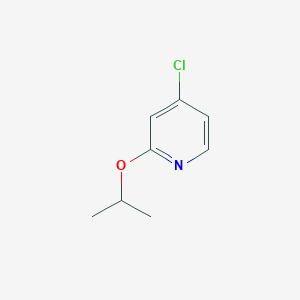
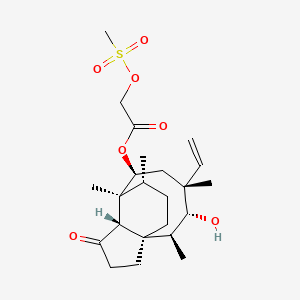
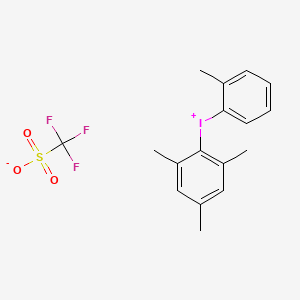
![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)

![6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester](/img/structure/B1428336.png)
![tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1428337.png)
![1-[(Cyclobutylamino)methyl]cyclohexan-1-ol](/img/structure/B1428338.png)
